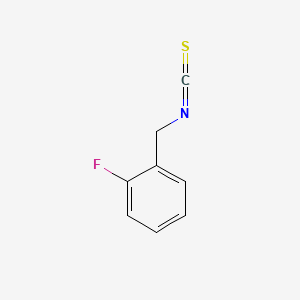

2-Fluorobenzyl isothiocyanate

Descripción general

Descripción

2-Fluorobenzyl isothiocyanate is a chemical compound that is part of a broader class of organic compounds known for their interesting chemical and physical properties. While the provided papers do not directly discuss 2-fluorobenzyl isothiocyanate, they do provide insights into related compounds and their synthesis, molecular structures, and properties, which can be informative for understanding 2-fluorobenzyl isothiocyanate.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions with careful control of conditions to ensure the desired product is obtained. For instance, 2-fluorobenzoylthiourea is synthesized from 2-fluorobenzoyl isosulfocyanic ester, which in turn is obtained from 2-fluorocarboxylic acid through acylchlorination and acylation . Similarly, a series of 2-fluorobenzoyl thiourea derivatives are synthesized by reacting 2-fluorobenzoyl isothiocyanate with aniline derivatives . These processes highlight the complexity and precision required in synthesizing fluorinated isothiocyanate compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 2-fluorobenzyl isothiocyanate is characterized using various spectroscopic techniques. For example, the structure of 2-fluorobenzoylthiourea was confirmed by IR and ^1H NMR spectra . Additionally, the crystal structure of a related compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, was elucidated using X-ray crystallography, which revealed intramolecular hydrogen bonding and intermolecular interactions that govern the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of fluorinated isothiocyanate compounds is influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. The papers provided do not detail specific reactions of 2-fluorobenzyl isothiocyanate, but they do discuss the synthesis of related compounds, suggesting that similar reactivity patterns could be expected for 2-fluorobenzyl isothiocyanate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-fluorobenzyl isothiocyanate are influenced by their molecular structure. For instance, the organic-inorganic molecular solids discussed in one study exhibit weak antiferromagnetic exchange interactions and ultraviolet fluorescence emission at room temperature . These properties are a result of the specific interactions and coordination geometry within the crystal structure. Such insights can be extrapolated to understand the potential properties of 2-fluorobenzyl isothiocyanate.

Aplicaciones Científicas De Investigación

Polymer-Enzyme Interactions

2-Fluorobenzyl isothiocyanate and related compounds have been utilized to understand the interactions between enzymes and polymers. Research has shown that the properties of enzymes covalently bound to polymers can be significantly influenced by the structure and chemical composition of the polymer matrices. This has implications for preparing protein and enzyme resins and understanding how these interactions can affect enzyme activity and stability (Manecke, Günzel, & Förster, 2007).

Synthesis of Novel Compounds

Compounds related to 2-Fluorobenzyl isothiocyanate have been synthesized for various purposes. For instance, fluoroheterocyclic ketene aminals were synthesized, demonstrating the chemical versatility of these compounds (Li & Smith, 2001). In another study, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared, and their structural, vibrational, and conformational properties were analyzed (Saeed, Erben, Shaheen, & Flörke, 2011).

Biological and Medicinal Applications

Fluorobenzoylthioureas synthesized from 2-Fluorobenzyl isothiocyanate and its derivatives have been examined for their biological activities. Some of these compounds showed significant growth-regulating activity on different plants (Yue Xia-li, 2010). Additionally, novel isothiocyanate BODIPYs were synthesized, retaining their fluorescence and showing promise in bioconjugation with proteins and biological amines, indicating potential applications in biochemistry and biotechnology (Amorim et al., 2020).

Chemical Synthesis and Modification

2-Fluorobenzyl isothiocyanate-related compounds have been used in chemical synthesis and modification processes. For instance, the synthesis of 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones was achieved using 1-bromo-2-fluorobenzenes, indicating the compound's utility in creating complex chemical structures (Kobayashi, Komatsu, Yokoi, & Konishi, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

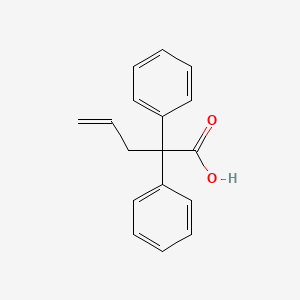

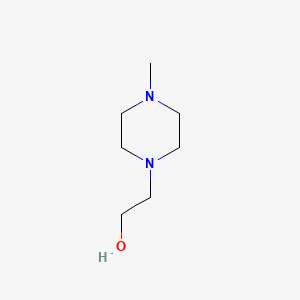

1-fluoro-2-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJNPMOABDDXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214593 | |

| Record name | 2-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzyl isothiocyanate | |

CAS RN |

64382-80-5 | |

| Record name | 2-Fluorobenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064382805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64382-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)